Benzene, [2,2-bis(ethylthio)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [2,2-bis(ethylthio)propyl]- is an organic compound with the molecular formula C13H20S2 It is a derivative of benzene, where the benzene ring is substituted with a [2,2-bis(ethylthio)propyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [2,2-bis(ethylthio)propyl]- typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2,2-bis(ethylthio)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: On an industrial scale, the production of Benzene, [2,2-bis(ethylthio)propyl]- follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzene, [2,2-bis(ethylthio)propyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., Cl2, Br2), nitrating agents (e.g., HNO3/H2SO4), alkyl halides (e.g., R-Cl) with Lewis acid catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, [2,2-bis(ethylthio)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, [2,2-bis(ethylthio)propyl]- involves its interaction with molecular targets through its functional groups. The [2,2-bis(ethylthio)propyl] group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Benzene, [2,2-bis(methylthio)propyl]-
- Benzene, [2,2-bis(phenylthio)propyl]-
- Benzene, [2,2-bis(ethylthio)butyl]-
Comparison: Benzene, [2,2-bis(ethylthio)propyl]- is unique due to the presence of the [2,2-bis(ethylthio)propyl] group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity. For instance, the ethylthio groups can influence the compound’s lipophilicity and ability to interact with biological membranes, making it distinct from compounds with methylthio or phenylthio groups .
Properties
CAS No. |
36306-32-8 |
---|---|
Molecular Formula |
C13H20S2 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
2,2-bis(ethylsulfanyl)propylbenzene |
InChI |
InChI=1S/C13H20S2/c1-4-14-13(3,15-5-2)11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
UYVRIMXSOWRTSP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)(CC1=CC=CC=C1)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.